

# Thermochemical Data for Thioacetaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Thioacetaldehyde*

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This technical guide provides a comprehensive overview of the available thermochemical data for **thioacetaldehyde** ( $\text{CH}_3\text{CHS}$ ), a sulfur-containing analog of acetaldehyde. The information compiled herein is intended to be a valuable resource for researchers in various fields, including astrochemistry, computational chemistry, and drug development, where understanding the thermodynamic properties of small organosulfur compounds is crucial. This document summarizes key quantitative data, details the experimental and computational methodologies used to obtain this data, and provides a visualization of a relevant formation pathway.

## Quantitative Thermochemical Data

The following tables summarize the available experimental and computational data for the thermochemical and related properties of **thioacetaldehyde** in the gas phase.

Table 1: Enthalpy of Formation

Parameter	Value	Units	Method	Reference
Standard Gas-Phase Enthalpy of Formation ( $\Delta fH^\circ_{\text{gas}}$ )	50. ± 8.	kJ/mol	Ion Cyclotron Resonance Mass Spectrometry	Butler and Baer, 1983

Table 2: Spectroscopic and Molecular Properties

Parameter	Value	Units	Method	Reference
Rotational Constant A	19685.939 (22)	MHz	Microwave Spectroscopy	Kroto & Landsberg, 1976
Rotational Constant B	5354.128 (6)	MHz	Microwave Spectroscopy	Kroto & Landsberg, 1976
Rotational Constant C	4257.653 (6)	MHz	Microwave Spectroscopy	Kroto & Landsberg, 1976
Dipole Moment ( $\mu_a$ )	$2.26 \pm 0.02$	D	Microwave Spectroscopy	Kroto & Landsberg, 1976
Dipole Moment ( $\mu_b$ )	$0.56 \pm 0.01$	D	Microwave Spectroscopy	Kroto & Landsberg, 1976
Total Dipole Moment ( $\mu_{total}$ )	$2.33 \pm 0.02$	D	Microwave Spectroscopy	Kroto & Landsberg, 1976

Note on Entropy and Heat Capacity: As of the compilation of this guide, explicit experimental or calculated values for the standard entropy ( $S^\circ$ ) and heat capacity ( $C_p$ ) of **thioacetaldehyde** have not been published in readily available literature. However, these properties can be calculated using statistical mechanics based on the rotational constants provided in Table 2 and the molecule's vibrational frequencies. The methodology for this calculation is detailed in Section 2.2.

## Experimental and Computational Protocols

### Experimental Determination of Thermochemical and Spectroscopic Data

#### 2.1.1. Enthalpy of Formation (Ion Cyclotron Resonance Mass Spectrometry)

The gas-phase enthalpy of formation of **thioacetaldehyde** was determined by Butler and Baer (1983) using ion cyclotron resonance (ICR) mass spectrometry. This technique involves the trapping of gaseous ions in a magnetic and electric field. The thermochemical data is derived

by studying ion-molecule reactions and determining the equilibrium constants or the appearance energies of fragment ions.

The general workflow for such an experiment involves:

- Ion Generation: Precursor ions are generated by electron impact or other ionization methods.
- Ion Trapping: The ions of interest are trapped in the ICR cell by a strong magnetic field and a weak electric field.
- Ion-Molecule Reaction: A neutral reactant gas is introduced into the cell at a known pressure, allowing for reactions with the trapped ions.
- Detection: The identities and concentrations of the primary and product ions are monitored as a function of time or pressure to determine reaction kinetics or equilibrium constants.
- Data Analysis: The equilibrium constant ( $K_{eq}$ ) is related to the Gibbs free energy change ( $\Delta G^\circ$ ) of the reaction by the equation  $\Delta G^\circ = -RT\ln(K_{eq})$ . The enthalpy change ( $\Delta H^\circ$ ) can then be derived using the van't Hoff equation or by estimating the entropy change ( $\Delta S^\circ$ ). By studying a series of overlapping reactions with molecules of known thermochemistry, a thermochemical ladder can be constructed to determine the unknown enthalpy of formation.

#### 2.1.2. Rotational Constants and Dipole Moment (Microwave Spectroscopy)

The rotational constants and dipole moment of **thioacetaldehyde** were determined by Kroto and Landsberg (1976) using microwave spectroscopy.<sup>[1]</sup> This high-resolution spectroscopic technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

The experimental protocol for microwave spectroscopy typically involves:

- Sample Introduction: A gaseous sample of the molecule is introduced into a waveguide or resonant cavity at low pressure.
- Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

- Detection: The absorption of radiation is detected as a function of frequency, resulting in a rotational spectrum.
- Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions ( $J' \leftarrow J''$ ).
- Data Fitting: The frequencies of the assigned transitions are fitted to a Hamiltonian model to determine the rotational constants (A, B, and C) with high precision.
- Stark Effect Measurement: To determine the dipole moment, an external electric field (Stark field) is applied to the sample, which splits the rotational energy levels. The magnitude of this splitting is dependent on the dipole moment of the molecule, allowing for its determination.

## Computational Methodologies

While explicit values for all thermochemical properties of **thioacetaldehyde** are not readily available from a single computational study, several studies on its formation and detection in the interstellar medium have employed quantum chemical calculations.<sup>[1][2]</sup> These methods are crucial for obtaining thermochemical data for transient or difficult-to-synthesize species.

### 2.2.1. Quantum Chemical Calculations of Molecular Properties and Thermochemistry

Modern computational chemistry employs various ab initio and density functional theory (DFT) methods to calculate molecular properties. For thermochemical data, a common workflow is as follows:

- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically done using methods like DFT (e.g., B3LYP functional) or Møller-Plesset perturbation theory (e.g., MP2) with an appropriate basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).
- Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. These are essential for determining the zero-point vibrational energy (ZPVE) and for calculating vibrational contributions to entropy and heat capacity. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

- Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed at the optimized geometry using a higher level of theory or a larger basis set (e.g., CCSD(T)).
- Thermochemical Analysis: The results from the frequency and energy calculations are used to compute thermodynamic properties such as enthalpy, entropy, and heat capacity at a given temperature using standard statistical mechanics formulas.

### 2.2.2. Calculation of Entropy and Heat Capacity from Spectroscopic and Computational Data

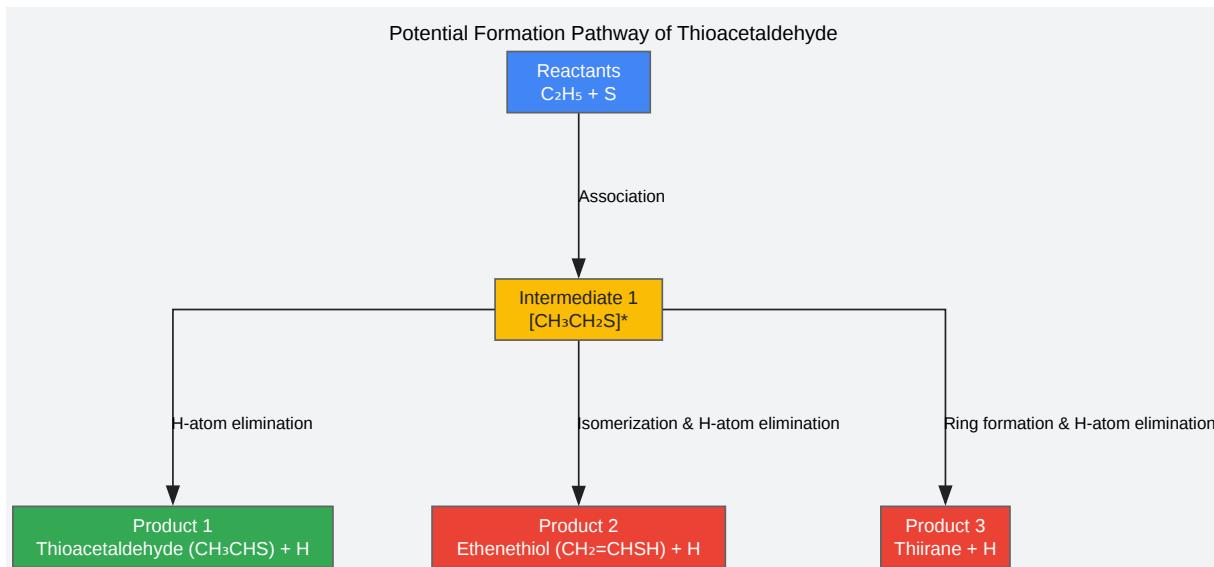
The standard molar entropy ( $S^\circ$ ) and constant pressure heat capacity ( $Cp^\circ$ ) can be calculated by considering the contributions from translational, rotational, vibrational, and electronic degrees of freedom.

- Translational Contribution: Depends on the molecular mass and temperature.
- Rotational Contribution: Calculated from the rotational constants (A, B, C) obtained from microwave spectroscopy or geometry optimization.
- Vibrational Contribution: Calculated from the fundamental vibrational frequencies, which can be obtained from infrared and Raman spectroscopy or, more commonly for unstable molecules, from quantum chemical frequency calculations.
- Electronic Contribution: For most closed-shell molecules at standard temperatures, this contribution is negligible as the first excited electronic state is typically very high in energy.

The total entropy and heat capacity are the sum of these individual contributions. Standard statistical mechanics textbooks and software packages (e.g., Gaussian, ORCA) provide the necessary formulas and automated calculations.

## Visualization of a Key Formation Pathway

The reaction between the ethyl radical ( $C_2H_5$ ) and atomic sulfur (S) has been proposed as a potential gas-phase formation pathway for **thioacetaldehyde** in interstellar environments.[\[1\]](#)[\[2\]](#) The following diagram illustrates the logical relationship between the reactants, intermediates, and products in this reaction pathway.



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Caption: A simplified diagram illustrating the reaction of the ethyl radical with a sulfur atom, leading to the formation of **thioacetaldehyde** and other isomeric products.

## Conclusion

This technical guide has consolidated the currently available thermochemical and spectroscopic data for **thioacetaldehyde**. While the gas-phase enthalpy of formation and key spectroscopic constants have been experimentally determined, further research is needed to experimentally measure or computationally determine its entropy and heat capacity with high accuracy. The provided methodologies for both experimental and computational approaches serve as a guide for future studies aiming to fill these data gaps. The visualization of its formation pathway from the ethyl radical and atomic sulfur provides context for its relevance in environments such as the interstellar medium. The data and protocols presented here are intended to support the work of researchers and professionals in advancing our understanding of this and similar organosulfur compounds.

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## References

- 1. [digital.csic.es](https://digital.csic.es) [digital.csic.es]
- 2. [2501.05125] Detection of thioacetaldehyde (CH<sub>3</sub>CHS) in TMC-1: sulfur-oxygen differentiation along the hydrogenation sequence [arxiv.org]
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